molecular formula C14H11Cl2N3O B3840652 2,4-dichlorobenzaldehyde N-phenylsemicarbazone CAS No. 33814-98-1

2,4-dichlorobenzaldehyde N-phenylsemicarbazone

Cat. No.: B3840652
CAS No.: 33814-98-1
M. Wt: 308.2 g/mol
InChI Key: GJPJCLVSUVWDFH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzaldehyde N-phenylsemicarbazone is an organic compound with the molecular formula C14H11Cl2N3O It is a derivative of 2,4-dichlorobenzaldehyde and N-phenylsemicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzaldehyde N-phenylsemicarbazone can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and N-phenylsemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde N-phenylsemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2,4-Dichlorobenzaldehyde N-phenylsemicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with cellular components, leading to the disruption of essential functions and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-dichlorobenzaldehyde N-phenylsemicarbazone.

    N-Phenylsemicarbazide: Another precursor used in the synthesis.

    2,4-Dichlorobenzaldehyde Semicarbazone: A related compound with similar properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of 2,4-dichlorobenzaldehyde and N-phenylsemicarbazide moieties makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-11-7-6-10(13(16)8-11)9-17-19-14(20)18-12-4-2-1-3-5-12/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPJCLVSUVWDFH-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416344
Record name 2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33814-98-1
Record name 2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROBENZALDEHYDE N-PHENYLSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Reactant of Route 2
Reactant of Route 2
2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Reactant of Route 3
Reactant of Route 3
2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Reactant of Route 4
Reactant of Route 4
2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Reactant of Route 5
Reactant of Route 5
2,4-dichlorobenzaldehyde N-phenylsemicarbazone
Reactant of Route 6
Reactant of Route 6
2,4-dichlorobenzaldehyde N-phenylsemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.